molecular formula C20H19NO5 B10904051 4-acetyl-3-hydroxy-1,5-bis(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-3-hydroxy-1,5-bis(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10904051
M. Wt: 353.4 g/mol
InChI Key: GMSPRFHSESPUAZ-UHFFFAOYSA-N
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Description

4-acetyl-3-hydroxy-1,5-bis(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolones. This compound is characterized by the presence of an acetyl group, a hydroxy group, and two methoxyphenyl groups attached to a dihydropyrrolone ring. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-3-hydroxy-1,5-bis(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolone Ring: The initial step involves the cyclization of appropriate starting materials to form the pyrrolone ring. This can be achieved through the reaction of a diketone with an amine under acidic or basic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

    Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Methoxylation: The methoxyphenyl groups can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-3-hydroxy-1,5-bis(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides, acetic anhydride.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrrolone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-acetyl-3-hydroxy-1,5-bis(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA Intercalation: Intercalation into DNA, leading to disruption of DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-acetyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks methoxy groups.

    4-acetyl-3-hydroxy-1,5-bis(4-chlorophenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but has chlorophenyl groups instead of methoxyphenyl groups.

    4-acetyl-3-hydroxy-1,5-bis(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but has nitrophenyl groups instead of methoxyphenyl groups.

Uniqueness

The presence of methoxy groups in 4-acetyl-3-hydroxy-1,5-bis(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity. These properties may make it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

3-acetyl-4-hydroxy-1,2-bis(4-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H19NO5/c1-12(22)17-18(13-4-8-15(25-2)9-5-13)21(20(24)19(17)23)14-6-10-16(26-3)11-7-14/h4-11,18,23H,1-3H3

InChI Key

GMSPRFHSESPUAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)O

Origin of Product

United States

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